6-Hydroxykaempferol-3,6,7-triglucoside

Description

Overview of Flavonoid Glycosides in Natural Product Research

Flavonoid glycosides are a widespread group of plant secondary metabolites, characterized by a flavonoid aglycone core linked to one or more sugar moieties. These compounds are integral to the chemical defense and signaling mechanisms of plants and have garnered significant attention in natural product research due to their diverse biological activities. The glycosylation of flavonoids influences their solubility, stability, and bioavailability, often modulating their pharmacological effects. Researchers actively investigate these compounds for their potential health benefits, which include antioxidant, anti-inflammatory, and cardioprotective properties. The structural diversity of both the flavonoid aglycone and the attached sugar units results in a vast array of compounds, each with potentially unique biological functions, making them a fertile ground for drug discovery and development.

Significance of 6-Hydroxykaempferol-3,6,7-triglucoside within Flavonol Subclass

This compound belongs to the flavonol subclass of flavonoids, a group that includes well-known compounds like quercetin (B1663063) and kaempferol (B1673270). The significance of this particular triglucoside lies in its specific chemical structure: the presence of a hydroxyl group at the 6-position of the kaempferol backbone and the attachment of three glucose units at positions 3, 6, and 7. This distinct glycosylation pattern is relatively uncommon and is a key area of scientific interest. Research into 6-hydroxykaempferol (B1588450) glycosides, including the 3,6,7-triglucoside, often focuses on how this specific hydroxylation and extensive glycosylation impact the molecule's biological activity compared to its more common flavonol relatives. Studies on related 6-hydroxykaempferol glycosides have highlighted their potential in areas such as cardiovascular health, suggesting that this structural motif may confer valuable therapeutic properties. nih.gov

Historical Context of Research on this compound

Detailed Research Findings

Research into this compound has primarily focused on its chemical properties and biological activities, with a particular emphasis on its antioxidant and antiplatelet effects.

Chemical Properties

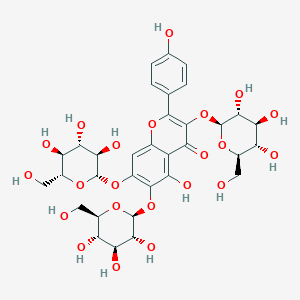

The chemical identity of this compound has been established through various analytical techniques. Its molecular formula is C33H40O22, and it has a molecular weight of 788.66 g/mol . medchemexpress.com The compound's structure consists of a 6-hydroxykaempferol aglycone with three β-D-glucopyranosyl moieties attached at the 3, 6, and 7 hydroxyl groups.

| Property | Value |

|---|---|

| Molecular Formula | C33H40O22 |

| Molecular Weight | 788.66 g/mol |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-tris({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})-4H-chromen-4-one |

| Natural Source | Carthamus tinctorius L. (Safflower) |

Biological Activities

The primary reported biological activities of this compound are its antioxidant and antiplatelet effects.

Antioxidant Activity : In vitro studies have demonstrated the potent antioxidant capacity of this compound. One study reported its ability to significantly inhibit LDL oxidation, a key process in the development of atherosclerosis. The research quantified its inhibitory concentration (IC50), which is a measure of its potency.

| Assay | IC50 (μM) | Inhibition at 40 μM (%) |

|---|---|---|

| LDL Oxidation | 3.5 | 97.4 ± 0.1 |

Antiplatelet Activity : Research has also indicated that this compound possesses antiplatelet aggregatory effects. medchemexpress.com Studies on constituents isolated from the flower of Carthamus tinctorius have shown that this compound can inhibit platelet aggregation, suggesting its potential role in cardiovascular health. medchemexpress.com The investigation into the anti-thrombotic activity of related 6-hydroxykaempferol glycosides further supports the potential of this structural class in managing thrombosis. nih.gov

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-tris[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O22/c34-6-13-17(38)22(43)25(46)31(51-13)50-12-5-11-16(20(41)29(12)54-32-26(47)23(44)18(39)14(7-35)52-32)21(42)30(28(49-11)9-1-3-10(37)4-2-9)55-33-27(48)24(45)19(40)15(8-36)53-33/h1-5,13-15,17-19,22-27,31-41,43-48H,6-8H2/t13-,14-,15-,17-,18-,19-,22+,23+,24+,25-,26-,27-,31-,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJKKAOXNQVUMQ-JRMHXNAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of 6 Hydroxykaempferol 3,6,7 Triglucoside

Primary Botanical Sources

Carthamus tinctorius L., commonly known as safflower, is the principal and most well-documented botanical source of 6-Hydroxykaempferol-3,6,7-triglucoside. researchgate.net This annual herbaceous plant, belonging to the Asteraceae family, is cultivated for its seeds, which yield edible oil, and for its vibrant flowers, which have been used in traditional medicine and as a natural dye. mdpi.com

The flowers of Carthamus tinctorius are rich in a diverse array of flavonoids and quinochalcone C-glycosides, which contribute to their color and biological activities. mdpi.com Within this complex phytochemical profile, this compound has been successfully isolated and structurally identified from the plant's dried petals. researchgate.net It is one of several 6-hydroxykaempferol (B1588450) glycosides found in safflower, co-occurring with related compounds such as 6-hydroxykaempferol 3-glucoside and 6-hydroxykaempferol 3,6-diglucoside. researchgate.net The presence of this specific triglucoside is a characteristic feature of the flavonoid composition of safflower flowers. nih.govnih.gov

Table 1: Key 6-Hydroxykaempferol Glycosides Identified in Carthamus tinctorius L. This table is interactive. You can sort the data by clicking on the column headers.

| Compound Name | Molecular Formula | Botanical Source | Reference |

|---|---|---|---|

| This compound | C33H40O22 | Carthamus tinctorius L. (Petals) | researchgate.net |

| 6-Hydroxykaempferol 3,6-diglucoside | C27H30O17 | Carthamus tinctorius L. (Petals) | researchgate.net |

| 6-Hydroxykaempferol 3-glucoside | C21H20O12 | Carthamus tinctorius L. (Petals) | researchgate.net |

Current scientific research has not documented the isolation or identification of this compound from any plant species other than Carthamus tinctorius L. Its occurrence appears to be highly restricted, making safflower its exclusive known natural source to date.

Tissue-Specific Accumulation Patterns

The accumulation of this compound within the safflower plant is highly tissue-specific. Research consistently indicates that this compound, along with a majority of the plant's characteristic flavonoids, is concentrated in the floral tissues. Specifically, it has been isolated from the dried petals (florets) of the plant. researchgate.netmdpi.com

Studies analyzing the phytochemical composition of different parts of the safflower plant have not reported the presence of this compound in vegetative tissues such as leaves, stems, or roots, nor in the seeds. The biosynthesis and subsequent storage of this complex glycoside appear to be localized to the flower petals, which are the primary site of flavonoid production in safflower. mdpi.com The concentration of flavonoids in these tissues is also dynamic, changing significantly throughout the different stages of flower development, from the bud stage to the fading of the flower. mdpi.comresearchgate.net

Environmental and Cultivation Factors Influencing this compound Content

While direct studies quantifying the impact of environmental and cultivation factors specifically on this compound are limited, research on the general flavonoid content in Carthamus tinctorius provides valuable insights. The concentration of flavonoids in safflower is not static and is influenced by a combination of genetic, environmental, and agronomic variables.

Genotype/Cultivar: Significant variations in the total phenolic and flavonoid content exist among different safflower cultivars. researchgate.net For instance, a study comparing four cultivars found that the total flavonoid content ranged from 7.5 to 9.6 mg catechin (B1668976) equivalent per gram of dry matter, indicating a strong genetic influence on flavonoid production. researchgate.net

Environmental Conditions: As a long-day plant, safflower's growth and development are sensitive to photoperiod and temperature. kjpr.kr Light intensity is another key factor; for example, high light intensity has been observed to decrease the content of hydroxysafflor yellow A (HSYA), a major quinochalcone in safflower, suggesting that light conditions can modulate specific branches of the flavonoid biosynthetic pathway. maxapress.com

Geographical and Climatic Factors: The location of cultivation, including climate and soil conditions, can also affect the phytochemical profile of safflower, leading to variations in the content of key bioactive compounds. maxapress.com

Table 2: Factors Influencing Flavonoid Content in Carthamus tinctorius L. This table is interactive. You can sort the data by clicking on the column headers.

| Influencing Factor | Observed Effect on Flavonoids | Specific Compound Mentioned (if any) | Reference |

|---|---|---|---|

| Genotype | Different cultivars exhibit varying levels of total phenolic and flavonoid content. | N/A (Total Flavonoids) | researchgate.net |

| Developmental Stage | Phenolic composition and antioxidant activity peak at specific flowering stages. | N/A (Total Phenolics) | researchgate.net |

| Light Intensity | High light intensity can decrease the content of specific flavonoids. | Hydroxysafflor yellow A (HSYA) | maxapress.com |

| Photoperiod & Temperature | As a long-day plant, growth and flowering time are affected, which can indirectly influence metabolite accumulation. | N/A | kjpr.kr |

| Geographical Origin | Planting environment and climate contribute to variations in flavonoid content. | Hydroxysafflor yellow A (HSYA) | maxapress.com |

Biosynthesis and Metabolic Pathways of 6 Hydroxykaempferol 3,6,7 Triglucoside

Flavonoid Biosynthetic Pathway Context

Flavonoids are a diverse class of specialized metabolites in plants, synthesized via the phenylpropanoid pathway. The process begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. This molecule serves as a key precursor, entering the flavonoid-specific pathway where it is condensed with three molecules of malonyl-CoA by the enzyme chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone.

This chalcone is then isomerized by chalcone isomerase (CHI) to the flavanone (B1672756) naringenin, a central intermediate. From naringenin, various branches of the pathway lead to different flavonoid classes. For the synthesis of 6-Hydroxykaempferol (B1588450), naringenin is first hydroxylated to produce the flavanone eriodictyol (B191197). Subsequently, flavanone 3-hydroxylase (F3H) converts eriodictyol to dihydrokaempferol (B1209521). Flavonol synthase (FLS) then oxidizes dihydrokaempferol to produce the flavonol kaempferol (B1673270). The introduction of a hydroxyl group at the 6-position of the A-ring to form 6-hydroxykaempferol is catalyzed by a flavonoid 6-hydroxylase, a type of cytochrome P450-dependent monooxygenase. This aglycone, 6-hydroxykaempferol, is the direct precursor for the subsequent glycosylation events that lead to the formation of 6-Hydroxykaempferol-3,6,7-triglucoside.

Enzymatic Glycosylation Mechanisms Involved in this compound Formation

Glycosylation is a crucial modification step in flavonoid biosynthesis, enhancing the stability, solubility, and bioavailability of the compounds. nih.govmdpi.com This process is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs).

UDP-glycosyltransferases (UGTs) belong to the GT1 superfamily of glycosyltransferases and are responsible for attaching sugar moieties from a UDP-sugar donor to a wide array of acceptor molecules, including flavonoids. nih.govoup.com Plant genomes contain a large number of UGT genes, reflecting their importance in generating metabolic diversity. nih.gov These enzymes often exhibit high substrate and regio-specificity, meaning they recognize specific aglycones and catalyze glycosylation at particular hydroxyl groups. researchgate.net

In the context of 6-hydroxykaempferol glycosylation, specific UGTs are required to attach glucose molecules to the hydroxyl groups at the 3, 6, and 7 positions. Research in safflower (Carthamus tinctorius) has identified several UGT genes involved in flavonoid biosynthesis. acs.orgmdpi.com While the specific enzymes responsible for each glycosylation step of this compound have not all been definitively characterized, studies have shown that certain UGTs have activity towards kaempferol and other flavonols. For instance, genome-wide analysis in soybean (Glycine max) identified several UGTs with activity toward flavonol aglycones like kaempferol and quercetin (B1663063). researchgate.net In safflower, the overexpression of a specific gene, CtUGT3, was found to significantly increase the content of astragalin (B1665802) (kaempferol 3-O-glucoside), demonstrating its function as a flavonoid 3-O-glycosyltransferase. acs.org This suggests that a member of this UGT family, or one with similar regiospecificity, likely initiates the glycosylation of 6-hydroxykaempferol at the 3-position.

The formation of this compound from the 6-hydroxykaempferol aglycone requires three sequential glycosylation reactions. While the precise order and the specific UGTs for each step are a subject of ongoing research, a plausible biosynthetic route can be proposed:

First Glucosylation: The process likely begins with the glucosylation of the hydroxyl group at the C-3 position of 6-hydroxykaempferol. This is a common initial step in flavonol glycosylation, often catalyzed by a flavonoid 3-O-glucosyltransferase (F3GT). This would produce 6-Hydroxykaempferol-3-O-glucoside. The identification of UGTs with 3-OH glycosylation activity, such as CtUGT3 in safflower, supports this initial step. acs.org

Second Glucosylation: The second glucose molecule is added to either the C-6 or C-7 hydroxyl group of the monoglycoside. This step requires a different UGT with specific regiospecificity for either the 6-OH or 7-OH position. This would result in a diglucoside intermediate, either 6-Hydroxykaempferol-3,6-di-O-glucoside or 6-Hydroxykaempferol-3,7-di-O-glucoside.

Third Glucosylation: Finally, a third UGT acts on the remaining free hydroxyl group (either C-7 or C-6) of the diglucoside intermediate to complete the synthesis of this compound.

This stepwise process, involving at least three distinct enzymatic activities, highlights the complex machinery required to produce such highly decorated flavonoid structures.

Regulation of Biosynthesis

The biosynthesis of this compound is regulated by the expression of the genes encoding the necessary biosynthetic enzymes, including those in the core flavonoid pathway and the specific UGTs. Transcriptomic and metabolomic analyses are powerful tools used to investigate this regulation.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By analyzing gene expression patterns, researchers can identify candidate genes involved in a particular metabolic pathway.

In a study on Carthamus tinctorius, researchers correlated the expression levels of three differentially expressed UGT genes (CtUGT1, CtUGT2, and CtUGT3) with the content of various flavonoid glycosides. acs.org The expression of these genes was found to be influenced by light conditions. acs.org The analysis revealed significant correlations between the expression of these UGTs and the accumulation of specific 3-O- and 7-O-glycosides of flavonols, as detailed in the table below. acs.org

| Flavonoid Glycoside | Correlation with CtUGT1 Expression | Correlation with CtUGT2 Expression | Correlation with CtUGT3 Expression |

|---|---|---|---|

| Kaempferol 3-O-rutinoside | Significant | Significant | Significant |

| Kaempferol 3-O-glucoside (Astragalin) | Significant | Significant | Significant |

| Quercetin 7-O-glucoside | Significant | Significant | Not Specified |

| Kaempferol 7-O-glucoside | Significant | Significant | Not Specified |

Although this study did not show a direct correlation with this compound itself, the overexpression of CtUGT3 led to a decrease in the content of 6-hydroxyl kaempferol 3,6-O-diglucosyl-7-O-glucuronic acid (a related compound) and a more than twofold increase in astragalin (kaempferol 3-O-glucoside). acs.org This demonstrates that altering the expression of a single UGT gene can significantly shift the metabolic flux between different flavonoid glycosides, indicating a key regulatory role for these genes in determining the final profile of these compounds in the plant. acs.org

Metabolomics is the comprehensive analysis of all metabolites within a biological system. This approach allows for the identification and quantification of biosynthetic precursors, intermediates, and final products, providing a snapshot of the metabolic state. nih.gov

Metabolomic studies on plants known to produce 6-hydroxykaempferol glycosides have successfully identified several related compounds. In Carthamus tinctorius, for example, a range of 6-hydroxykaempferol derivatives have been cataloged, including the target compound and its biosynthetic relatives. acs.orgnih.govfrontiersin.org An integrated metabolomic and transcriptomic analysis in Angelica sinensis also identified a related compound, 6-Hydroxykaempferol-7,6-O-Diglucoside, among the differentially accumulated flavonoids between two cultivars. nih.gov The presence of these precursors and derivatives supports the proposed biosynthetic pathway.

The table below lists some of the key precursors and derivatives of this compound identified in plant metabolomic studies.

| Compound Name | Compound Type | Plant Source (from studies) | Reference |

|---|---|---|---|

| Kaempferol | Aglycone Precursor | Carthamus tinctorius | acs.org |

| 6-Hydroxykaempferol | Aglycone | Carthamus tinctorius | nih.govfrontiersin.org |

| Kaempferol 3-O-glucoside (Astragalin) | Monoglucoside | Carthamus tinctorius | acs.org |

| 6-Hydroxykaempferol-7,6-O-Diglucoside | Diglucoside Derivative | Angelica sinensis | nih.gov |

| 6-Hydroxyl kaempferol 3,6-O-diglucosyl-7-O-glucuronic acid (HKDG) | Diglucoside Derivative | Carthamus tinctorius | acs.org |

| This compound (HKTG) | Final Product | Carthamus tinctorius | acs.org |

These metabolomic data, when combined with transcriptomic information, provide a powerful approach to unraveling the complex biosynthesis and regulation of this compound.

Comparative Biosynthesis of Related 6-Hydroxykaempferol Glycosides

The biosynthesis of this compound is a multi-step process that builds upon the core flavonoid structure of 6-hydroxykaempferol. This process is primarily orchestrated by a class of enzymes known as UDP-glycosyltransferases (UGTs), which catalyze the transfer of a sugar moiety, typically glucose, from an activated sugar donor like UDP-glucose to the flavonoid aglycone. The formation of the triglucoside involves the sequential addition of three glucose molecules to the hydroxyl groups at the 3, 6, and 7 positions of the 6-hydroxykaempferol backbone.

The precise order of these glycosylation events is a key area of investigation. Research on UGTs from Carthamus tinctorius has identified several enzymes with the ability to glycosylate flavonoids. For instance, enzymes like CtUGT3 have demonstrated activity at the 3-OH and 7-OH positions of flavonoids. acs.org Additionally, other UGTs, such as CtOGT1 and CtOGT2, are capable of performing two-step O-glycosylation on substrates like kaempferol, which is structurally similar to 6-hydroxykaempferol. nih.gov

The biosynthesis of this compound can be compared with that of other related glycosides found in safflower, such as 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide. nih.gov This comparison highlights the metabolic flexibility within the plant to produce a range of structurally related yet distinct compounds.

The formation of the diglucoside-monoglucuronide derivative follows a similar enzymatic logic but with a notable difference in the final glycosylation step at the 7-position. Instead of a glucose molecule, a glucuronic acid moiety is attached. This reaction is catalyzed by a specific type of UGT known as a UDP-glucuronosyltransferase, which utilizes UDP-glucuronic acid as the sugar donor. nih.gov The presence of both types of glycosides suggests a branching point in the metabolic pathway, where a common precursor, likely a 6-hydroxykaempferol diglucoside, can be acted upon by either a glucosyltransferase or a glucuronosyltransferase to yield the final products.

The regioselectivity of the UGTs plays a critical role in determining the final structure of the glycoside. The specific UGTs responsible for the glycosylation of the 6-hydroxyl group of 6-hydroxykaempferol are a subject of ongoing research. The order of glycosylation is also a crucial factor. It is plausible that the 3- and 7-positions are glycosylated first, as UGTs with these specificities have been characterized, followed by the glycosylation of the 6-position. However, the exact sequence remains to be definitively established.

Advanced Methodologies for Research on 6 Hydroxykaempferol 3,6,7 Triglucoside

Extraction and Isolation Techniques

The initial step in studying 6-Hydroxykaempferol-3,6,7-triglucoside involves its efficient extraction from the plant matrix, followed by its isolation from a complex mixture of other phytochemicals.

The extraction of flavonoid glycosides, which are polar molecules, is heavily influenced by the choice of solvent, temperature, and extraction time. Ethanol is a commonly used solvent due to its effectiveness in dissolving a wide range of phytochemicals, including flavonoids, while maintaining a good safety profile. researchgate.net The optimization of extraction parameters is crucial for maximizing the yield of the target compound. Modern techniques often employ Response Surface Methodology (RSM) to systematically evaluate the combined effects of multiple variables.

For flavonoid glycosides from safflower, studies on related compounds like Hydroxysafflor Yellow A (HSYA) have demonstrated the utility of RSM to fine-tune extraction conditions. Variables typically include solvent concentration (e.g., ethanol-water mixtures), extraction temperature, solvent-to-material ratio, and extraction time. researchgate.net While specific optimization data for this compound is not detailed in available literature, the optimal conditions established for similar polar glycosides in safflower provide a strong methodological basis. An example of such an optimization is shown in the table below, illustrating the parameters considered for maximizing yields of related flavonoids from Carthamus tinctorius.

Table 1: Representative Parameters for Optimized Flavonoid Extraction from Safflower (Note: These parameters were optimized for related compounds, HSYA and AHSYB, and serve as a methodological example)

| Parameter | Optimized Value |

| Extraction Temperature | 66 °C |

| Extraction Time | 36 minutes |

| Solvent-to-Material Ratio | 16 mL/g |

| Extraction Power (Ultrasonic) | 150 W |

Data derived from studies on related safflower flavonoids. researchgate.net

Following crude extraction, a series of chromatographic techniques are required to isolate this compound from the extract.

Medium Pressure Liquid Chromatography (MPLC) serves as an effective initial step for the fractionation of the crude extract. This technique allows for the processing of larger sample quantities compared to HPLC, making it ideal for preliminary purification. For the isolation of flavonoids from safflower, ODS (octadecylsilane) is a commonly used stationary phase in MPLC. researchgate.net This reversed-phase approach separates compounds based on their hydrophobicity, effectively separating the highly polar glycosides from less polar compounds. The crude extract is loaded onto the ODS column and eluted with a gradient of solvents, typically involving a mixture of water and an organic solvent like methanol or ethanol. This step yields enriched fractions containing the target flavonoid glycosides.

For the final purification of this compound to a high degree of purity (>95%), semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netmdpi.com Fractions enriched from MPLC are subjected to further separation on a preparative scale.

This process typically involves a reversed-phase column, such as a C18 or Phenyl column, which offers high resolution. mdpi.comnih.gov The mobile phase often consists of a binary gradient system, such as methanol and water or acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or acetic acid) added to improve peak shape and resolution. mdpi.comnih.gov The flow rate is adjusted for the larger diameter of the preparative column. The eluent is monitored by a UV detector, and the fractions corresponding to the peak of this compound are collected.

Table 2: Typical Parameters for Preparative HPLC Purification of Flavonoid Glycosides

| Parameter | Description |

| Column | Reversed-phase C18 or ODS-A, typically 250 mm x 10-20 mm I.D. nih.govnih.gov |

| Mobile Phase | Gradient or isocratic elution with Methanol/Acetonitrile and acidified water. mdpi.comnih.gov |

| Flow Rate | 2.0 - 10.0 mL/min, depending on column dimensions. mdpi.comnih.gov |

| Detection | UV detector, wavelength set according to the absorbance maximum of the compound (e.g., 254 nm or 330 nm). mdpi.comnih.gov |

Chromatographic Separation Methods

Structural Elucidation and Identification Methodologies

Once the compound is isolated and purified, its chemical structure must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of natural products like this compound. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) is employed to determine the complete structure.

The ¹H NMR spectrum provides information about the number and types of protons and their connectivity. The ¹³C NMR spectrum reveals the number of carbon atoms in the molecule. 2D NMR experiments establish correlations between protons (COSY) and between protons and carbons (HSQC for direct C-H bonds, HMBC for long-range C-H correlations). These correlations are pieced together to build the aglycone (6-hydroxykaempferol) skeleton, identify the sugar moieties as glucose, and determine the precise attachment points of the three glucoside units to the aglycone at the 3, 6, and 7 positions. The stereochemistry of the glycosidic linkages is determined by the coupling constants of the anomeric protons in the ¹H NMR spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the definitive identification and comprehensive profiling of this compound in complex botanical matrices, such as extracts from Safflower (Carthamus tinctorius L.). This advanced methodology offers unparalleled sensitivity and selectivity, enabling the precise characterization of the compound even at trace levels.

The identification process in LC-MS/MS is multi-faceted, relying on a combination of chromatographic behavior and mass spectrometric data. Initially, the compound is separated from other metabolites in the extract based on its polarity and affinity for the stationary phase of the liquid chromatography column. A common approach for analyzing highly polar compounds like flavonoid glycosides is Hydrophilic Interaction Liquid Chromatography (HILIC), which has been successfully applied in comprehensive two-dimensional LC systems (HILIC × HILIC) for the analysis of Safflower constituents researchgate.net.

Following chromatographic separation, the analyte enters the mass spectrometer. High-resolution mass spectrometers, such as the Orbitrap or Time-of-Flight (TOF) analyzers, are employed to determine the accurate mass of the precursor ion with high precision. For this compound (C₃₃H₄₀O₂₂), the expected exact mass of its deprotonated molecule [M-H]⁻ would be meticulously measured and compared against the theoretical value, typically with a mass error of less than 5 ppm, providing strong evidence for the elemental composition.

The definitive structural confirmation is achieved through tandem mass spectrometry (MS/MS). The precursor ion corresponding to this compound is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern is predictable and provides a structural fingerprint of the molecule. For a triglucoside, the fragmentation is dominated by the sequential neutral loss of the glucose moieties (162.05 Da each).

The expected fragmentation pathway for the deprotonated molecule of this compound would proceed as follows:

Initial Loss of a Glucose Moiety: The most labile glycosidic bond breaks, resulting in the loss of a glucose unit. [M-H]⁻ → [M-H-162]⁻

Second Loss of a Glucose Moiety: The resulting fragment ion further loses a second glucose unit. [M-H-162]⁻ → [M-H-162-162]⁻

Final Loss of a Glucose Moiety: The final glycosidic bond is cleaved, yielding the aglycone. [M-H-162-162]⁻ → [M-H-162-162-162]⁻ (6-Hydroxykaempferol aglycone)

The identification of this compound in Safflower has been confirmed using such advanced techniques, including HILIC × HILIC coupled to hybrid linear ion trap Orbitrap mass spectrometry, where its identity was verified using a chemical reference standard researchgate.net.

Table 1: LC-MS/MS Identification Parameters for this compound

| Parameter | Description | Value | Source |

|---|---|---|---|

| Molecular Formula | The elemental composition of the compound. | C₃₃H₄₀O₂₂ | medchemexpress.com |

| Molecular Weight | The mass of one mole of the compound. | 788.66 g/mol | medchemexpress.com |

| Ionization Mode | The method used to generate ions for MS analysis. | Electrospray Ionization (ESI), typically negative mode. | researchgate.net |

| Precursor Ion [M-H]⁻ (m/z) | The mass-to-charge ratio of the deprotonated molecule. | ~787.19 | Calculated |

| Primary Fragment Ion (m/z) | Loss of one glucose unit [M-H-162]⁻. | ~625.14 | Predicted |

| Secondary Fragment Ion (m/z) | Loss of two glucose units [M-H-324]⁻. | ~463.08 | Predicted |

| Aglycone Fragment Ion (m/z) | 6-Hydroxykaempferol (B1588450) aglycone [M-H-486]⁻. | ~301.03 | Predicted |

Quantitative Analysis Approaches

For the accurate measurement of this compound concentrations in various samples, quantitative analysis methodologies are employed. The gold standard for this purpose is Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers exceptional sensitivity, specificity, and a wide dynamic range, making it ideal for quantifying target analytes in complex mixtures.

The MRM method is highly specific because it monitors a predetermined fragmentation event: the transition of a specific precursor ion to a characteristic product ion. For this compound, the precursor ion would be its deprotonated molecule ([M-H]⁻ at m/z ~787.2). The product ion would be one of its major fragments, typically the ion resulting from the loss of one or more glucose units. By filtering for both the specific precursor and product ion masses, chemical noise is significantly reduced, leading to a highly sensitive and reliable quantification.

While specific quantitative studies detailing the validation parameters for this compound are not widely published, the methodology can be exemplified by studies on structurally related compounds from Safflower. For instance, a UPLC-QqQ-MS/MS method has been developed for the simultaneous quantification of 16 characteristic components in Safflower, including 6-Hydroxykaempferol-3-O-β-D-glucoside.

The development of such a quantitative method involves several key steps:

Optimization of MS Parameters: This includes tuning the instrument to achieve the maximum signal intensity for the specific MRM transitions of the analyte. Parameters such as declustering potential and collision energy are optimized for each transition.

Chromatographic Separation: An efficient chromatographic method, often using a sub-2 µm particle column (UPLC), is developed to ensure good peak shape and separation from isomeric or isobaric interferences. Gradient elution with mobile phases like acetonitrile and water containing a small amount of formic acid is common.

Method Validation: The method is rigorously validated according to international guidelines to ensure its reliability. Validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability.

Table 2: Representative UPLC-MS/MS Parameters for Quantitative Analysis of 6-Hydroxykaempferol Glycosides This table illustrates the typical parameters used for quantifying a related compound, 6-Hydroxykaempferol-3-O-β-D-glucoside, which serves as a model for the approach that would be used for the triglucoside.

| Parameter | Description | Example Value |

| Chromatography System | The liquid chromatography instrument used. | UPLC System |

| Column | The stationary phase for separation. | UPLC BEH C₁₈ (e.g., 2.1 × 100 mm, 1.7 µm) |

| Mobile Phase | Solvents used for elution. | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Flow Rate | The speed of the mobile phase. | 0.40 mL/min |

| Mass Spectrometer | The detector used for quantification. | Triple Quadrupole (QqQ) Mass Spectrometer |

| Ionization Mode | Method of ion generation. | ESI Negative |

| Scan Type | The mode of MS operation. | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Mass of the target molecule ion. | 463.1 (for 6-Hydroxykaempferol-3-O-glucoside) |

| Product Ion (m/z) | Mass of the characteristic fragment ion. | 301.0 (for 6-Hydroxykaempferol-3-O-glucoside) |

| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.99 |

| LOD | Lowest concentration that can be detected. | Typically in the low ng/mL range. |

| LOQ | Lowest concentration that can be quantified reliably. | Typically in the mid-to-high ng/mL range. |

This robust approach allows for the precise and accurate quantification of this compound, which is crucial for quality control of herbal medicines, pharmacokinetic studies, and understanding its role in biological systems.

Biological Activities and Pharmacological Investigations of 6 Hydroxykaempferol 3,6,7 Triglucoside

In Vitro Pharmacological Studies

Antiplatelet Aggregatory Effects

Research has demonstrated that 6-Hydroxykaempferol-3,6,7-triglucoside exhibits inhibitory effects on platelet aggregation, a key process in hemostasis and thrombosis. targetmol.comtargetmol.cn These effects have been observed in studies utilizing different inducers of platelet aggregation.

Laboratory investigations have shown that this compound can inhibit platelet aggregation induced by collagen. targetmol.comtargetmol.cn This finding is significant as collagen is a potent physiological agonist that initiates platelet activation and aggregation upon exposure at sites of vascular injury. Studies involving constituents from Carthamus tinctorius, including the target compound, have confirmed this inhibitory activity. targetmol.com

In contrast to its effect on collagen-induced aggregation, this compound displays weak inhibitory effects on platelet aggregation induced by adenosine (B11128) 5'-diphosphate (ADP). targetmol.comtargetmol.cn ADP is another crucial mediator that recruits additional platelets to the site of a growing thrombus. The differential inhibitory profile suggests a degree of selectivity in the compound's mechanism of action.

Table 1: Summary of Antiplatelet Aggregatory Effects of this compound

| Inducing Agent | Inhibitory Effect |

| Collagen | Inhibitory targetmol.comtargetmol.cn |

| Adenosine 5'-Diphosphate (ADP) | Weakly Inhibitory targetmol.comtargetmol.cn |

While direct mechanistic studies on this compound are limited, research on related compounds and extracts from Carthamus tinctorius provides potential insights. The antiplatelet action of flavonoids from this plant may involve the modulation of downstream signaling pathways of platelet agonists. For instance, extracts from Carthamus tinctorius have been suggested to affect the activation of conductors downstream of ADP receptors, such as intracellular calcium ion concentration and cyclic AMP (cAMP) levels. researchgate.net

Furthermore, studies on the aglycone form, kaempferol (B1673270), have shown that it can suppress collagen-induced platelet activation by inhibiting NADPH oxidase (NOX) and protecting the protein tyrosine phosphatase SHP-2 from oxidative inactivation. nih.gov Reactive oxygen species (ROS) generated by NOX act as second messengers in platelet activation, and by inhibiting this process, kaempferol can suppress key signaling events, including the phosphorylation of Syk, Vav1, and PLCγ2, leading to reduced cytosolic calcium elevation and ultimately, inhibition of platelet aggregation. nih.gov It is plausible that this compound may share or contribute to similar mechanistic pathways, although this requires specific investigation.

Antioxidant Capacities

This compound has been identified as a bioactive flavonoid possessing antioxidant capacities in vitro. medchemexpress.commedchemexpress.com This activity is a common feature among phenolic compounds like flavonoids, which can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Specific data from cell-based antioxidant assays for this compound are not extensively detailed in the current scientific literature. Cell-based assays are considered highly relevant as they account for factors like bioavailability and metabolism, which are not addressed in simple chemical assays. nih.gov For other related 6-hydroxykaempferol (B1588450) glycosides from Carthamus tinctorius, studies have investigated their protective effects in cell models of endothelial injury, such as human umbilical vein endothelial cells (HUVECs) subjected to oxygen-glucose deprivation/reoxygenation. nih.govnih.gov These related compounds were found to mitigate cell apoptosis and suppress inflammatory responses, actions that are closely linked to antioxidant activity. nih.govnih.gov While these findings point to the potential for cellular antioxidant effects within this class of compounds, direct evidence for this compound from such assays awaits further research.

Radical Scavenging Activity

This compound, a flavonoid compound isolated from Carthamus tinctorius, has been noted for its antioxidant capabilities in laboratory settings. medchemexpress.commedchemexpress.com As a member of the flavonoid family, which is well-regarded for its antioxidant properties, this compound is recognized as a bioactive substance. medchemexpress.com The antioxidant activity of flavonoids is a subject of considerable scientific interest, and various studies have explored the radical scavenging potential of flavonoid extracts from Carthamus tinctorius. nih.govnih.govesjpesticides.org.egunivpm.it For instance, total flavonoid extracts from the flowers of this plant have demonstrated significant antioxidant activity, with one study noting an 88.1% antioxidant effect. esjpesticides.org.eg While the general antioxidant potential of flavonoids from this source is established, specific quantitative data detailing the radical scavenging activity of this compound, such as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are not extensively detailed in the currently available scientific literature. Further research is required to quantify the specific radical scavenging efficacy of this particular triglucoside.

Studies on Related 6-Hydroxykaempferol Glycosides

Research into structurally similar compounds can provide valuable insights into the potential biological activities of this compound. One such related compound, 6-Hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide, has been the subject of more detailed pharmacological investigation.

Anti-Thrombotic Activity of 6-Hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide in In Vivo Models

6-Hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide has been investigated for its potential to counteract thrombosis. nih.govfrontiersin.org These studies have utilized in vivo models to observe the compound's effects on blood clot formation and circulation. nih.govfrontiersin.org

The anti-thrombotic effects of 6-Hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide have been demonstrated in a phenylhydrazine (B124118) (PHZ)-induced zebrafish thrombosis model. nih.govfrontiersin.org In this model, treatment with the compound was observed to mitigate the formation of thrombi. nih.govfrontiersin.org Specifically, it was noted that the compound improved blood circulation and alleviated vascular occlusion in the zebrafish. frontiersin.org This suggests a protective effect against chemically induced thrombosis in this in vivo system. nih.govfrontiersin.org

In addition to in vivo studies, the protective effects of 6-Hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide have been examined in an in vitro model of endothelial injury using Human Umbilical Vein Endothelial Cells (HUVECs). nih.govfrontiersin.org The study aimed to understand the compound's impact on endothelial cells that have been subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a process that mimics ischemia-reperfusion injury. nih.gov Research findings indicated that 6-Hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide significantly protected HUVECs from OGD/R-induced injury. nih.govfrontiersin.orgnih.gov Furthermore, it was observed to decrease apoptosis in these cells. nih.govfrontiersin.org

The protective effect was found to be dose-dependent, as evidenced by the reduction in lactate (B86563) dehydrogenase (LDH) release, a marker of cell damage. nih.gov

Table 1: Effect of 6-Hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide on LDH Release in OGD/R-Treated HUVECs

| Treatment Group | Fold Increase in LDH Release (relative to control) |

|---|---|

| OGD/R | 10.7 |

| OGD/R + 0.1 µM Compound | 8.7 |

| OGD/R + 1 µM Compound | 6.2 |

This table is based on data presented in the referenced study. nih.gov

Further investigation into the molecular mechanisms underlying the protective effects of 6-Hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide has revealed its influence on key signaling pathways involved in cellular responses to stress and inflammation. nih.govfrontiersin.orgnih.gov The compound has been shown to regulate the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Nuclear Factor Kappa B (NF-κB) at both the transcriptome and protein levels. nih.govnih.gov The interplay between HIF-1α and NF-κB is crucial in the inflammatory response, and the modulation of these pathways by the compound suggests a mechanism for its protective actions. nih.govnih.govnih.gov

The inflammatory response is a key component of endothelial injury. Research has demonstrated that 6-Hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide can modulate the expression of several pro-inflammatory cytokines. nih.govnih.gov Specifically, the compound was found to reverse the mRNA expression of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) that was induced by OGD/R in HUVECs. nih.govnih.gov In addition to affecting mRNA levels, the compound also led to a reduction in the release of IL-6 from the cells. nih.govnih.gov This regulation of pro-inflammatory cytokines further elucidates the anti-inflammatory component of its protective effects on endothelial cells. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide |

| Phenylhydrazine |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

Synergistic Anticancer/Antiproliferative Effects of 6-Hydroxykaempferol-3,6-O-diglucoside with 2'-Deoxyguanosine

Scientific investigations into the specific synergistic anticancer or antiproliferative effects resulting from the combination of 6-Hydroxykaempferol-3,6-O-diglucoside and 2'-Deoxyguanosine are not extensively documented in the current body of research literature. While the parent compound, kaempferol, and its various glycosides have been noted for their cytotoxic activity against several cancer cell lines, including human leukemic cells, specific studies detailing a synergistic partnership with the nucleoside 2'-Deoxyguanosine have not been identified. researchgate.net Flavonoids, in general, are known to potentially sensitize cancer cells to the effects of chemotherapeutic agents, but dedicated research into this particular pairing is required to establish any potential efficacy or mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological efficacy of flavonoid glycosides, including derivatives of 6-Hydroxykaempferol, is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to elucidate how specific structural features, such as the number and position of sugar molecules, influence their pharmacological effects.

Glycosylation—the attachment of sugar moieties to the flavonoid backbone—profoundly alters the molecule's physicochemical properties and, consequently, its biological activity.

Solubility and Bioavailability: The addition of sugar groups generally increases the water solubility and stability of flavonoids. nih.gov This can lead to improved bioavailability, which is a crucial factor for a compound's potential therapeutic effect in the body. nih.gov

Impact on Bioactivity: Despite enhancing solubility, glycosylation can modulate the intrinsic bioactivity of the flavonoid aglycone (the non-sugar portion). Generally, glycosylated flavonoids exhibit lower antioxidant capacity compared to their corresponding aglycones. nih.gov This activity often decreases as the number of attached sugar moieties increases. nih.gov The structural elements critical for the radical-scavenging activity of flavonoids include the o-dihydroxy structure in the B-ring and specific hydroxyl groups, which can be masked by glycosylation. nih.gov

Role of Sugar Position and Type: The position of the glycosidic bond is a critical determinant of biological function. The presence of a sugar moiety at certain positions can weaken the flavonoid's binding affinity for target proteins, potentially due to factors like increased molecular size, polarity, and a more non-planar structure, which can cause steric hindrance. researchgate.netbohrium.com However, the sugar itself can also be the key active component. In a study of kaempferol 3-O-neohesperidoside, researchers found that the disaccharide moiety, neohesperidose, was the primary pharmacophore responsible for insulin-mimetic activity, while the kaempferol aglycone showed negligible effect in that specific assay. nih.gov This highlights that the sugar is not merely a passive addition but can be central to a specific biological activity.

Metabolic Activation: Flavonoid glycosides can be considered "pro-drugs." nih.gov After ingestion, they may be metabolized by intestinal enzymes, which cleave the sugar moieties and release the more biologically active aglycone, allowing for its absorption and systemic effects. nih.gov

The biological activities of 6-Hydroxykaempferol glycosides can be better understood when compared with other structurally related flavonoids. The safflower (Carthamus tinctorius) plant is a rich source of various flavonoids, allowing for direct comparisons. maxapress.comresearchgate.net

Comparison with Kaempferol and Quercetin (B1663063): Kaempferol and quercetin are two of the most common dietary flavonols and are structurally very similar; quercetin possesses an additional hydroxyl group on the B-ring compared to kaempferol. sostceramide.comingredients-lonier.com This minor structural difference results in varied biological potency. In a study on human endothelial cells, quercetin demonstrated a stronger inhibitory effect on the pro-inflammatory proteins iNOS and COX-2 than kaempferol. cambridge.org Conversely, kaempferol was a more potent inhibitor of reactive oxygen and nitrogen species (ROS/RNS) generation in the same study. cambridge.org Another analysis found quercetin to be a more efficient scavenger of chloramines and nitric oxide than kaempferol. scielo.br

Comparison of Flavonoids from Carthamus tinctorius: Research on extracts from safflower flowers reveals differing activities among its constituent flavonoids. One study found that various 6-hydroxykaempferol glycosides were non-toxic to human umbilical vein endothelial cells (HUVECs). elsevierpure.com In contrast, certain kaempferol monoglycosides exhibited toxicity towards these cells, indicating that the degree of glycosylation and the presence of the 6-hydroxy group can significantly alter cytotoxic profiles. elsevierpure.com Other studies on safflower have isolated flavonol glycosides like astragalin (B1665802) (kaempferol-3-O-glucoside), isoquercetin (B192228) (quercetin-3-O-glucoside), nicotiflorin, and rutin, noting their potential as anti-diabetic agents. elsevierpure.com

The following table provides a comparative overview of the biological activities of different flavonoid classes.

| Flavonoid Class/Compound | Key Structural Difference | Comparative Biological Activity Finding | Reference |

| 6-Hydroxykaempferol Glycosides | Additional -OH group at C6 position of the A-ring. | Found to be non-toxic to HUVECs at concentrations up to 10 μM. | elsevierpure.com |

| Kaempferol Monoglycosides | Lacks the 6-hydroxy group; single sugar moiety. | Exhibited toxicity to HUVECs in the same study. | elsevierpure.com |

| Quercetin | Extra -OH group on the B-ring compared to Kaempferol. | Showed stronger inhibition of iNOS and COX-2 proteins but weaker inhibition of ROS/RNS compared to Kaempferol. cambridge.org Displayed higher scavenger potential for chloramines and nitric oxide. scielo.br | cambridge.org, scielo.br |

| Kaempferol | Fewer -OH groups on B-ring compared to Quercetin. | Showed stronger inhibition of ROS/RNS but weaker inhibition of iNOS and COX-2 compared to Quercetin. cambridge.org | cambridge.org |

Omics Based Research on 6 Hydroxykaempferol 3,6,7 Triglucoside and Its Context

Metabolomics Approaches

Metabolomics has become a critical tool for the comprehensive analysis of small molecules in biological systems. In the study of plant secondary metabolites like 6-Hydroxykaempferol-3,6,7-triglucoside, these approaches provide deep insights into their biosynthesis, function, and regulation.

Widely targeted metabolomics is a powerful strategy that combines the advantages of both targeted and untargeted metabolomics, enabling the sensitive and quantitative analysis of a large number of metabolites. mdpi.com This technique is frequently employed for the comprehensive profiling of flavonoids, a diverse class of plant secondary metabolites that includes this compound. mdpi.comlifeasible.com The methodology typically utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-ESI-MS/MS) systems for the separation and detection of compounds. mdpi.com

This approach has been successfully used to identify hundreds of metabolites in various plants, providing new insights into flavonoid metabolism. mdpi.com For example, in studies on grapes, widely targeted metabolomics detected over 1,000 metabolites, with flavonoids being a dominant and significantly differentiated class of compounds. mdpi.com Similarly, in sweet orange, this method identified 1,533 metabolites, including 740 different flavonoids. nih.gov this compound itself is a known bioactive flavonoid found in the florets of Safflower (Carthamus tinctorius L.). medchemexpress.comnih.govmedchemexpress.com The comprehensive data generated by widely targeted metabolomics lays the groundwork for understanding the presence and regulation of specific glycosides like this compound within the broader metabolic network of the plant.

Table 1: Application of Widely Targeted Metabolomics in Flavonoid Research

| Plant Studied | Total Metabolites Identified | Flavonoids Identified | Key Findings Related to Flavonoids |

| 'Kyoho' Grapes | 1062 | 285 | Flavonoids were the most significant group of differentiated metabolites between different crops and developmental stages. mdpi.com |

| Sweet Orange ('Newhall') | 1533 | 740 | Revealed changes in flavonoid metabolism occurring under magnesium stress; flavones were the dominant flavonoid component. nih.govfrontiersin.org |

| Sweet Potato | Not specified | 16 | Identified significant accumulation of kaempferol (B1673270) and quercetin (B1663063) derivatives in specific cultivars. mdpi.com |

A key application of metabolomics is the identification of differentially accumulated metabolites (DAMs) between different samples, such as different plant varieties, tissues, or plants grown under varying environmental conditions. mdpi.com By comparing the metabolic profiles, researchers can pinpoint specific compounds, including flavonoid glycosides, that are up- or down-regulated in response to certain stimuli or genetic differences. mdpi.commdpi.com

Once identified, these differential metabolites can be associated with specific biological functions. This compound, isolated from Carthamus tinctorius, is noted for its antioxidant capacities in vitro. medchemexpress.commedchemexpress.com Research on other closely related 6-hydroxykaempferol (B1588450) glycosides from the same plant has demonstrated significant biological activities. For instance, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), another major 6-hydroxykaempferol glycoside in safflower, has been shown to protect against endothelial injury and exhibit anti-thrombotic effects. nih.govfrontiersin.org Studies on HGG revealed its protective effects on human umbilical vein endothelial cells (HUVECs) under conditions mimicking ischemia-reperfusion injury. nih.govfrontiersin.org This highlights how identifying differential accumulation of specific glycosides can lead to the discovery of their potential therapeutic roles.

To understand the broader biological significance of differentially accumulated metabolites, researchers perform metabolic pathway enrichment analysis. This bioinformatic method helps to identify metabolic pathways that are most significantly impacted under certain conditions. For flavonoid glycosides, this often involves mapping the identified compounds to pathways like flavonoid biosynthesis, phenylpropanoid biosynthesis, and other related secondary metabolic pathways. frontiersin.org

In studies involving 6-hydroxykaempferol glycosides, pathway analysis has been linked to transcriptomic data to provide a more complete picture. For example, in research on the effects of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on differentially expressed genes. nih.gov The results showed that the identified genes were primarily involved and enriched in apoptosis and inflammatory signaling pathways, such as the IL-17, TNF, and HIF-1α/NFκB signaling pathways. nih.gov This integration of metabolomics and transcriptomics allows researchers to connect the presence of a specific compound to the regulation of entire functional pathways.

Transcriptomics and Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a vital link between the genetic code and the metabolic phenotype. By profiling gene expression, scientists can identify the genes responsible for synthesizing compounds like this compound and understand how their production is regulated.

The biosynthesis of flavonoids is a multi-step process involving several key enzyme families. Transcriptomic analyses, often combined with genome-wide screenings, are instrumental in identifying the specific genes involved. The core flavonoid biosynthesis pathway includes enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS). nih.govfrontiersin.org

Glycosylation, the final step that adds sugar moieties to the flavonoid backbone, is catalyzed by UDP-glycosyltransferases (UGTs). Identifying the specific UGTs responsible for producing complex glycosides like this compound is a significant challenge. A recent multi-omics study on safflower (Carthamus tinctorius) successfully identified a key glycosyltransferase, CtOGT1, which catalyzes glycoside production from multiple flavonoid substrates. eurekalert.org This research integrated gene family analysis, transcriptomics, and metabolomics to pinpoint this crucial enzyme, demonstrating a powerful approach to uncover the genetic basis of specialized metabolite production. eurekalert.org Such studies provide the foundational knowledge for potential metabolic engineering of these valuable compounds. eurekalert.org

Table 2: Key Enzyme Classes in Flavonoid Glycoside Biosynthesis

| Enzyme Class | Abbreviation | Function in Pathway |

| Chalcone Synthase | CHS | Catalyzes the initial condensation step to form the chalcone backbone. nih.govfrontiersin.org |

| Chalcone Isomerase | CHI | Isomerizes chalcones into flavanones. nih.govfrontiersin.org |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates flavanones to produce dihydroflavonols. nih.govfrontiersin.org |

| Flavonol Synthase | FLS | Catalyzes the formation of flavonols from dihydroflavonols. nih.govfrontiersin.org |

| UDP-Glycosyltransferase | UGT | Transfers sugar groups to the flavonoid aglycone, creating flavonoid glycosides. eurekalert.orgmdpi.com |

A central goal of integrated omics research is to establish a correlation between the expression levels of biosynthetic genes and the accumulation of their corresponding metabolites. Numerous studies have successfully demonstrated this relationship in the context of flavonoid biosynthesis. eurekalert.orgnih.gov

For instance, research in kale has shown that altered accumulation of specific flavonoid glycosides under different light or temperature conditions is reflected in the gene expression levels of core biosynthetic pathway genes. nih.gov In safflower, multi-omics integration, including transcriptome data from various tissues and developmental stages, allowed researchers to correlate gene expression profiles with metabolite accumulation. eurekalert.org This analysis revealed that hydroxysafflor yellow A (HSYA), a major flavonoid glycoside, was synthesized exclusively in the flowers, and its accumulation was strongly correlated with the expression of specific candidate genes, including the identified CtOGT1. eurekalert.org Similarly, studies in muscadine grapes and Calotropis procera have shown a positive correlation between the expression of putative biosynthetic transcripts and the accumulation of flavonoids and cardiac glycosides, respectively. mdpi.comscispace.com This correlation provides strong evidence for the functional role of the identified genes in the biosynthetic pathway.

Integrated Omics Analysis for Systems-Level Understanding

Integrated omics analysis represents a powerful approach to unravel the complex biological functions and regulatory networks associated with specialized plant metabolites like this compound. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a holistic, systems-level view of how this compound is synthesized, its physiological roles, and its interactions within the plant. While specific integrated omics studies focusing exclusively on this compound are not extensively documented, a broader examination of flavonoid biosynthesis in its native plant, Carthamus tinctorius (safflower), provides a valuable framework for understanding its biological context.

Recent research on safflower has employed integrated metabolomics and transcriptomics to elucidate the intricate pathways of flavonoid production. nih.govdoaj.org These studies have successfully identified numerous flavonoid metabolites and the genes responsible for their synthesis. Such analyses are crucial for understanding how the production of this compound is regulated at the genetic level. For instance, by correlating the expression levels of specific genes with the accumulation of various flavonoid glycosides, candidate genes involved in the glycosylation steps of 6-hydroxykaempferol can be pinpointed. nih.gov

One area of significant interest is the molecular basis for the color variations in safflower flowers, which is directly linked to their flavonoid profiles. doaj.org Integrated analyses of different colored safflowers have revealed that the expression of genes such as chalcone synthase (CHS) is a key determinant of the type and quantity of flavonoids produced. doaj.org While these studies may not have singled out this compound, they provide a clear indication of the genetic and metabolic landscape in which this compound is synthesized.

Furthermore, transcriptomic analysis, specifically RNA-seq, has been utilized to investigate the effects of related 6-hydroxykaempferol glycosides on biological systems. A study on 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide, a structurally similar compound from safflower, employed RNA-seq to understand its protective mechanisms in human endothelial cells. nih.gov This research identified key regulatory pathways, including the hypoxia-inducible factor-1 (HIF-1α) and nuclear factor kappa B (NF-κB) signaling pathways, that are modulated by this class of compounds. nih.gov Such findings offer plausible insights into the potential bioactivities of this compound and highlight the utility of transcriptomics in functional characterization.

The integration of proteomics with metabolomics offers another layer of understanding by connecting the functional proteins with the resulting metabolic products. An integrated proteomic and metabolomic analysis of safflower has shed light on the complex interplay of proteins and metabolites during different developmental stages, including petal wilting and seed development. nih.govnih.gov This type of multi-omics approach can reveal the enzymatic machinery responsible for the biosynthesis and modification of flavonoids, as well as the broader metabolic shifts that accompany their accumulation. nih.govnih.gov

The following interactive data table summarizes the findings from a representative integrated metabolomics and transcriptomics study on flavonoid biosynthesis in safflower, which provides a context for the study of this compound.

| Omics Approach | Key Findings | Relevance to this compound |

| Metabolomics | A total of 212 flavonoid metabolites were identified in safflower, with significant differences observed during flower color transition. nih.gov | Provides a comprehensive metabolic background for the biosynthesis and accumulation of this compound. |

| Transcriptomics | Candidate genes for glycosyltransferases and flavonoid hydroxylases involved in flavonoid glycoside biosynthesis were identified. nih.gov | Helps in identifying the specific enzymes responsible for the glycosylation of 6-hydroxykaempferol to form its triglucoside derivative. |

| Integrated Analysis | A uridine (B1682114) diphosphate (B83284) glucose glycosyltransferase gene, CtUGT9, showed a significant correlation with the levels of flavonoid glycosides. nih.gov | This gene or its homologs are potential candidates for the enzymatic synthesis of this compound. |

Another illustrative example comes from the transcriptomic analysis of human umbilical vein endothelial cells (HUVECs) treated with a related 6-hydroxykaempferol glycoside. The table below outlines the key regulated pathways identified through this omics-based research.

| Pathway | Observed Effect | Potential Implication for this compound |

| HIF-1α Signaling | Regulation of gene expression related to cellular response to hypoxia. nih.gov | Suggests a potential role in cellular protection against ischemic conditions. |

| NF-κB Signaling | Modulation of inflammatory responses. nih.gov | Indicates possible anti-inflammatory properties. |

| Apoptosis Regulation | Decrease in programmed cell death in response to stress. nih.gov | Points towards cytoprotective effects. |

Future Research Directions and Applications

Elucidation of Uncharacterized Biological Mechanisms

While initial research has pointed towards the antioxidant and antiplatelet activities of 6-Hydroxykaempferol-3,6,7-triglucoside, the underlying molecular mechanisms are yet to be fully elucidated. medchemexpress.commaxapress.comamericanchemicalsuppliers.com Future studies should aim to move beyond preliminary observations to a more in-depth understanding of its interactions with cellular and molecular targets.

A pertinent area of investigation would be to explore its anti-inflammatory pathways. A closely related compound, 6-hydroxykaempferol (B1588450) 3,6-di-O-glucoside-7-O-glucuronide (HGG), also found in safflower, has been shown to mitigate endothelial injury and thrombosis by suppressing the HIF-1α/NF-κB signaling pathway. mdpi.comnih.govfrontiersin.org This pathway is crucial in regulating the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. mdpi.comnih.govfrontiersin.org It is plausible that this compound may exert similar or complementary effects. Future research should, therefore, focus on its potential to modulate these and other inflammatory cascades.

Furthermore, its role in other cellular processes such as apoptosis, cell cycle regulation, and intracellular signaling pathways warrants investigation. Understanding these mechanisms will be pivotal in identifying its potential therapeutic applications for a range of health conditions.

Investigation of Pharmacokinetic and Pharmacodynamic Profiles

A significant gap in the current knowledge of this compound is its behavior within a biological system. Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to evaluate its potential as a therapeutic agent.

Key PK parameters that need to be determined include its absorption, distribution, metabolism, and excretion (ADME). The glycosidic nature of this flavonoid, with three glucose moieties, is likely to influence its solubility, stability, and bioavailability. Research is needed to understand how this compound is metabolized by gut microbiota and host enzymes, and whether its metabolites are also biologically active.

In terms of pharmacodynamics, future studies should aim to establish a clear dose-response relationship for its biological activities. This will involve identifying the optimal concentration range for its therapeutic effects and understanding the time course of its action. In silico models, coupled with in vitro and in vivo studies, could provide valuable insights into its ADME-Tox profile. scielo.brresearchgate.net

Development of Advanced Delivery Systems

The potential therapeutic efficacy of this compound may be enhanced through the development of advanced delivery systems. These systems can address potential challenges such as poor solubility, low bioavailability, and instability in the gastrointestinal tract.

Novel drug delivery technologies, including nanoparticles, liposomes, and microemulsions, could be explored to improve the delivery of this flavonoid to its target sites. Such formulations can protect the compound from degradation, control its release, and enhance its absorption, thereby maximizing its therapeutic potential. Future research in this area will be crucial for translating the in vitro bioactivities of this compound into effective in vivo applications.

Potential for Functional Food and Nutraceutical Development

Given its natural origin in the edible safflower plant and its demonstrated antioxidant properties, this compound holds considerable promise for the development of functional foods and nutraceuticals. medchemexpress.combiointerfaceresearch.com Flavonoids, in general, are recognized for their health-promoting benefits, and there is a growing consumer demand for natural, plant-based ingredients. esjpesticides.org.eg

Future research should focus on the stability and bioactivity of this compound in various food matrices. Investigating its potential synergistic effects with other bioactive compounds in safflower and other plant extracts could lead to the development of potent nutraceutical formulations. The development of standardized extracts of Carthamus tinctorius enriched with this specific flavonoid could also be a viable avenue for its commercial application in the health and wellness sector.

Role in Plant Stress Response and Adaptation

Flavonoids play a crucial role in protecting plants against various biotic and abiotic stresses. mdpi.com They are involved in defense mechanisms against pathogens and herbivores, as well as in mitigating the damaging effects of UV radiation, drought, and other environmental challenges. mdpi.com The presence of this compound in Carthamus tinctorius suggests it may have a significant role in the plant's own defense and adaptation strategies. biointerfaceresearch.com

Further research is needed to understand the specific functions of this compound in the physiology of safflower. Investigating its biosynthesis and accumulation in response to different stress conditions could provide valuable insights into its ecological role. This knowledge could also be harnessed for agricultural applications, such as developing crop varieties with enhanced stress tolerance.

Q & A

Basic Research Questions

Q. What are the standard methods for isolating and identifying 6-Hydroxykaempferol-3,6,7-triglucoside from plant sources?

- Methodology : Isolation typically involves column chromatography and preparative HPLC from plant extracts, such as Carthamus tinctorius L. flowers. Structural identification relies on NMR spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry (UPLC-MS/MS) to confirm the glycosylation pattern and molecular formula (C₃₃H₄₀O₂₂) .

Q. How is the purity and stability of this compound validated in experimental settings?

- Methodology : Purity is assessed via HPLC with UV detection (≥95% purity standard). Stability testing involves storing the compound at -20°C (powder) or -80°C (DMSO solutions) to prevent degradation. Long-term stability is monitored using periodic LC-MS analysis .

Q. What in vitro assays are used to evaluate its antiplatelet activity?

- Methodology : Platelet aggregation is measured using a laser-scattering platelet aggregometer. Collagen (10 µg/mL) and ADP (20 µM) are common agonists. The compound is pre-incubated with platelet-rich plasma (PRP), and inhibition is quantified as % reduction in aggregation amplitude compared to controls .

Advanced Research Questions

Q. How does this compound exhibit differential inhibition of collagen- vs. ADP-induced platelet aggregation?

- Mechanistic Insight : The compound shows stronger inhibition of collagen-induced aggregation (IC₅₀ ~50 µM) compared to ADP (IC₅₀ >100 µM), likely due to interference with collagen-specific receptors (e.g., GPVI) rather than ADP’s P2Y₁₂ pathway. Confirmation requires knockout cell models or receptor-binding assays .

- Data Contradiction : Weak ADP inhibition may stem from assay sensitivity limits. Replicate studies with varying agonist concentrations (e.g., 5–50 µM ADP) and alternative methods (flow cytometry for P-selectin expression) are recommended .

Q. What metabolomic roles does this compound play in plant systems, such as berry russet formation?

- Functional Role : In Shine Muscat grapes, this compound is upregulated during berry russet formation. It likely acts as a phytoalexin, with kaempferol aglycones modulating oxidative stress pathways. Metabolomic profiling via UPLC-QTOF-MS and pathway enrichment analysis (e.g., KEGG) can validate its biosynthetic role .

Q. How can researchers resolve discrepancies in bioactivity data across different glycosylated kaempferol derivatives?

- Comparative Analysis : For example, 6-Hydroxykaempferol-3,6-diglucoside shows stronger antiplatelet effects than its triglucoside counterpart. Structure-activity relationship (SAR) studies using synthetic analogs (e.g., varying sugar moieties) and molecular docking (e.g., GPVI binding simulations) are critical .

Q. What strategies optimize the detection of this compound in complex biological matrices?

- Analytical Optimization : Use SPE (solid-phase extraction) with C18 cartridges to enrich the compound from plant or plasma samples. UPLC-MS/MS parameters: negative ion mode, precursor ion m/z 787.1 [M-H]⁻, and product ions m/z 625.0 (loss of glucose) and 463.0 (aglycone fragment). Validate with deuterated internal standards .

Methodological Considerations Table

Key Data Contradictions and Resolutions

- Contradiction : Variable antiplatelet efficacy across studies.

- Contradiction : Conflicting roles in plant stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.